ETHYL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
ETHYL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a compound belonging to the dihydrotetrazolopyrimidine derivative family. These compounds are known for their diverse pharmacological activities, including antituberculosis, anticonvulsant, and antidepressant properties . The unique structure of this compound, featuring a tetrazolo[1,5-a]pyrimidine core, makes it a subject of interest in both organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of ethyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a Biginelli reaction. This reaction involves the condensation of 4-dimethylaminobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole in the presence of p-toluenesulfonic acid as a catalyst in ethanol under reflux conditions . The reaction typically proceeds under acidic conditions, and the product is isolated and purified using standard techniques such as recrystallization .
Chemical Reactions Analysis
ETHYL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Scientific Research Applications
ETHYL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s pharmacological properties make it a candidate for studying various biological processes and potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit human neutrophil elastase, block sodium channels, and exhibit antioxidant properties . These actions are mediated through its interaction with various enzymes and receptors, leading to the modulation of cellular processes and physiological responses .
Comparison with Similar Compounds
ETHYL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: This compound has a morpholinophenyl group instead of a dimethylaminophenyl group, leading to different pharmacological activities.
Ethyl 7-ethyl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: This compound features an ethyl group at the 7-position, which may alter its chemical reactivity and biological properties.
The uniqueness of ethyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific structural features and the resulting pharmacological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H20N6O2 |
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Molecular Weight |
328.37g/mol |
IUPAC Name |
ethyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H20N6O2/c1-5-24-15(23)13-10(2)17-16-18-19-20-22(16)14(13)11-6-8-12(9-7-11)21(3)4/h6-9,14H,5H2,1-4H3,(H,17,18,20) |
InChI Key |
VLVGXOFAZVUGQS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)N(C)C)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N=NNN2C1C3=CC=C(C=C3)N(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)N(C)C)C |
Origin of Product |
United States |
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